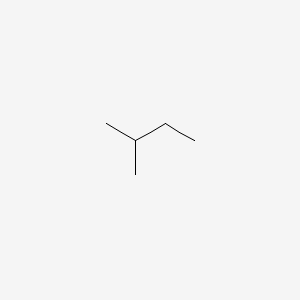

Isopentane is an alkane that is butane substituted by a methyl group at position 2. It has a role as a refrigerant.

Isopentane is under investigation in clinical trial NCT00752089 (Experimental Dentifrice Remineralization/fluoride Uptake in an in Situ Model).

Isopentane is a natural product found in Punica granatum with data available.

Isopentane is an organic, branched-chain alkane with five carbon atoms.

Isopentane is a hydrocarbon and one of three isomers of pentane. Pentanes are components of some fuels, such as gasoline, and are also used as specialty solvents in the laboratory. (L1287)

C5H12

(CH3)2-CH-CH2-CH3

Isopentane

CAS No.: 102056-77-9

Cat. No.: VC14538151

Molecular Formula: C5H12

C5H12

(CH3)2-CH-CH2-CH3

Molecular Weight: 72.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102056-77-9 |

|---|---|

| Molecular Formula | C5H12 C5H12 (CH3)2-CH-CH2-CH3 |

| Molecular Weight | 72.15 g/mol |

| IUPAC Name | 2-methylbutane |

| Standard InChI | InChI=1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3 |

| Standard InChI Key | QWTDNUCVQCZILF-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C |

| Boiling Point | 82 °F at 760 mmHg (NTP, 1992) 27.83 °C 28 °C 82 °F |

| Colorform | Volatile liquid or gas Colorless liquid |

| Flash Point | -70 °F (NTP, 1992) -51 °C (-60 °F) - closed cup <-60 °F (<-51 °C) - closed cup -70 °F |

| Melting Point | -255.8 °F (NTP, 1992) -159.8 °C -160 °C -255.8 °F |

Introduction

Chemical Structure and Isomerism

Isopentane is one of three structural isomers of pentane, alongside n-pentane and neopentane. Its molecular structure consists of a four-carbon butane chain with a methyl group (-CH₃) attached to the second carbon atom, resulting in the IUPAC name 2-methylbutane . This branching confers distinct physical and chemical properties compared to its linear counterpart, n-pentane, including lower melting and boiling points due to reduced surface area and weaker van der Waals interactions .

Table 1: Comparative Properties of Pentane Isomers

| Property | Isopentane | n-Pentane | Neopentane |

|---|---|---|---|

| Boiling Point (°C) | 27.8 | 36.1 | 9.5 |

| Melting Point (°C) | -160 | -129.7 | -16.6 |

| Density (g/cm³ at 15°C) | 0.625 | 0.626 | 0.613 |

| Octane Rating (RON) | 93.7 | 61.7 | 85.5 |

Physical and Chemical Properties

Isopentane is a volatile, flammable liquid with a gasoline-like odor . Key properties include:

-

Vapor Pressure: 67.7 kPa at 20°C , contributing to rapid evaporation.

-

Solubility: Immiscible with water but soluble in organic solvents like ethanol and ether .

Its high volatility and low viscosity make it ideal for use as a blowing agent in polystyrene foam production and as a solvent in polyethylene catalyst systems .

Synthesis and Production Methods

Catalytic Dehydrogenation

Isopentane is primarily produced via catalytic dehydrogenation of isopentane-rich feedstocks. A two-step process developed in the former Soviet Union involves:

Hydroisomerization

Recent advancements employ platinum-mordenite (Pt-MOR) catalysts to isomerize 1-pentene to isopentane at 250°C and 2 MPa, achieving a 69% yield . This method is advantageous in Fischer-Tropsch refining, where olefin-rich feedstocks are common .

Adsorption-Distillation Coupling

A Chinese patent (CN106316754A) describes a method using SAPO-17 molecular sieves to purify isopentane from light naphtha, achieving 99% purity through pressure swing adsorption .

Industrial Applications

Fuel Additives

Isopentane constitutes 19–45% of natural gasoline in Sweden and 3.6–11% in the U.S. . Its high octane rating improves fuel efficiency and reduces engine knocking .

Polymer Industry

As a blowing agent, isopentane expands polystyrene foam by 30–50%, creating lightweight insulation materials . It also serves as a solvent for Ziegler-Natta catalysts in polyethylene production .

Cryogenics

In histology, isopentane cooled to -160°C with liquid nitrogen rapidly freezes tissues, minimizing ice crystal formation .

Table 2: Global Isopentane Market (2023–2033)

| Parameter | Value |

|---|---|

| 2023 Market Size | $3.9 billion |

| 2033 Projected Size | $6.8 billion |

| CAGR | 5.6% |

| Dominant Region | North America (35.9% share) |

| Key Players | Shell, ExxonMobil, Junyuan |

Recent Research and Innovations

Alternative Alkylation Mechanisms

A 2000 study challenged the classical Schmerling mechanism, proposing that isopentane alkylation with propylene occurs via mono-alkylsulfate intermediates rather than free carbenium ions . This insight improves catalyst design for higher selectivity.

Green Production Methods

Researchers are exploring biocatalytic routes using engineered enzymes to isomerize pentanes at lower temperatures, reducing energy use by 40% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume